(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid is an organic compound characterized by the presence of a pyridine ring attached to a phenyl group via a methoxy linker, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-pyridinemethanol.
Formation of the Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as potassium carbonate to form 4-(pyridin-4-ylmethoxy)benzaldehyde.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with malonic acid in the presence of a base like sodium ethoxide to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: Formation of 3-[4-(pyridin-4-ylmethoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: Due to its structural features, it can be used as a probe in studying biological systems, particularly in binding studies with proteins or nucleic acids.
Medicine:
Drug Development: The compound’s structural similarity to other bioactive molecules makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of polymers or as a building block in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid exerts its effects depends on its interaction with molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the acrylic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-(Pyridin-4-ylmethoxy)benzoic acid: Similar structure but lacks the acrylic acid moiety.
3-(Pyridin-4-yl)acrylic acid: Similar structure but lacks the methoxy linker.
4-(Pyridin-4-ylmethoxy)phenylacetic acid: Similar structure but has an acetic acid moiety instead of acrylic acid.
Uniqueness: (2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid is unique due to the combination of the pyridine ring, methoxy linker, and acrylic acid moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)6-3-12-1-4-14(5-2-12)19-11-13-7-9-16-10-8-13/h1-10H,11H2,(H,17,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGILHYROBTFG-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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